molecular formula C7H12O2 B8738322 4-Methyl-2-vinyl-1,3-dioxane CAS No. 6542-56-9

4-Methyl-2-vinyl-1,3-dioxane

Cat. No.: B8738322
CAS No.: 6542-56-9
M. Wt: 128.17 g/mol
InChI Key: VHBVURHYXATORH-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclic Acetals in Organic and Polymer Chemistry

Cyclic acetals, such as 4-Methyl-2-vinyl-1,3-dioxane, are a class of heterocyclic compounds that feature a carbon atom bonded to two oxygen atoms within a ring structure. quimicaorganica.orgchemistrysteps.com These structures are typically formed through the reaction of an aldehyde or a ketone with a diol, an alcohol containing two hydroxyl groups. chemistrysteps.comyoutube.com The formation of five- or six-membered rings is particularly favored in these reactions. chemistrysteps.com

In the realm of organic synthesis, cyclic acetals serve as crucial protecting groups for carbonyl functionalities (aldehydes and ketones). youtube.comthieme-connect.de This protective role is vital when performing reactions that would otherwise affect the carbonyl group, such as those involving Grignard reagents or other strong nucleophiles. youtube.com The stability of cyclic acetals under basic, reductive, or oxidative conditions makes them ideal for this purpose. thieme-connect.de They are, however, sensitive to acidic conditions, which allows for their removal to regenerate the original carbonyl compound. youtube.comthieme-connect.de

The significance of cyclic acetals extends into polymer chemistry, where they can be used as monomers in polymerization reactions. ontosight.ai Specifically, vinyl-substituted cyclic acetals can undergo polymerization to create polymers with unique properties and functionalities. The ability of the cyclic acetal (B89532) ring to open during polymerization, a process known as ring-opening polymerization, allows for the introduction of different functional groups into the polymer backbone. researchgate.netmdpi.com This method provides a pathway to synthesize biodegradable polymers and other advanced materials. researchgate.netresearchgate.net

Historical Development and Evolution of Research on Vinyl-Substituted 1,3-Dioxanes

Research into vinyl-substituted 1,3-dioxanes has evolved from early studies on the synthesis and basic reactivity of cyclic acetals to more complex investigations into their polymerization behavior and applications in materials science. The initial interest in these compounds was largely driven by their utility in organic synthesis as protecting groups. thieme-connect.de

A significant advancement in the field was the exploration of their potential as monomers. Researchers began to investigate the polymerization of vinyl-substituted 1,3-dioxanes, particularly through cationic and radical ring-opening polymerization mechanisms. mdpi.com These studies revealed that the polymerization pathway could be controlled to produce either polymers with intact cyclic acetal units or polymers with new functionalities resulting from the ring opening.

For instance, the cationic ring-opening polymerization of 2-vinyl-1,3-dioxolane (B1585387), a related five-membered cyclic acetal, proceeds through oxonium ion intermediates and is accelerated by the strain in the five-membered ring. The study of various substituted 1,3-dioxanes has also provided insights into their conformational analysis and how substituents influence their reactivity and stereochemistry. researchgate.netacs.org More recent research has focused on the development of novel catalysts and polymerization techniques to synthesize polymers with specific architectures and properties, including biodegradable materials. researchgate.netextrica.com The use of these monomers in copolymerization with other vinyl monomers has also been explored to create materials with enhanced thermal stability and other desirable characteristics. researchgate.net

Identification of Key Research Frontiers and Challenges for this compound

Despite the progress made, several research frontiers and challenges remain in the study of this compound and related compounds.

Key Research Frontiers:

Advanced Polymer Architectures: A primary frontier is the development of more sophisticated polymer architectures using this compound as a monomer. This includes the synthesis of block copolymers, graft copolymers, and other complex structures with tailored properties for specific applications.

Biodegradable Polymers: There is a growing interest in using vinyl-substituted 1,3-dioxanes to create biodegradable polymers as sustainable alternatives to conventional plastics. researchgate.net Research in this area focuses on controlling the degradation rate and mechanism of these polymers.

Functional Materials: The unique reactivity of the vinyl group and the potential for ring-opening polymerization make this compound a promising building block for functional materials. ontosight.ai This includes materials for biomedical applications, such as drug delivery systems, and for advanced coatings and adhesives.

Catalyst Development: The discovery of more efficient and selective catalysts for the polymerization of this compound is a key area of research. extrica.com This includes the development of catalysts that can control the stereochemistry of the resulting polymer and minimize side reactions.

Challenges:

Control over Polymerization: Achieving precise control over the polymerization process, including molecular weight, molecular weight distribution, and polymer microstructure, remains a significant challenge. The competition between vinyl polymerization and ring-opening polymerization can lead to complex polymer structures that are difficult to characterize and control. acs.org

Monomer Synthesis and Purity: The synthesis of high-purity this compound can be challenging, and impurities can significantly affect the polymerization process and the properties of the resulting polymer. google.com

Scale-up of Production: Scaling up the production of both the monomer and the resulting polymers from laboratory to industrial scale presents economic and technical hurdles.

Detailed Mechanistic Understanding: A more detailed understanding of the polymerization mechanisms, including the kinetics and thermodynamics of the ring-opening process, is needed to design and synthesize new materials with desired properties.

Interactive Data Table: Properties of this compound

PropertyValueReference
Chemical Formula C₇H₁₂O₂ ontosight.ai
Appearance Colorless liquid ontosight.ai
Odor Characteristic ontosight.ai
Applications Monomer in polymerization, Intermediate in organic synthesis, Solvent ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6542-56-9

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-ethenyl-4-methyl-1,3-dioxane

InChI

InChI=1S/C7H12O2/c1-3-7-8-5-4-6(2)9-7/h3,6-7H,1,4-5H2,2H3

InChI Key

VHBVURHYXATORH-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)C=C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 2 Vinyl 1,3 Dioxane and Its Precursors

Catalytic Strategies for the Formation of the 1,3-Dioxane (B1201747) Ring System

The core of 4-methyl-2-vinyl-1,3-dioxane is the 1,3-dioxane ring, a six-membered heterocycle. Its formation is typically accomplished via the acid-catalyzed reaction of an aldehyde with a 1,3-diol. thieme-connect.deorganic-chemistry.org In the case of this compound, the precursors are acrolein and 1,3-butanediol (B41344).

The standard method for producing 1,3-dioxanes is the acid-catalyzed acetalization, a condensation reaction that requires the removal of water to drive the equilibrium toward the product. thieme-connect.deorganic-chemistry.org For the synthesis of this compound, significant optimization has been achieved using solid acid catalysts. google.com

A patented continuous process details the reaction of acrolein and 1,3-butanediol using a fixed-bed reactor containing a solid cation exchange resin in its acid form. google.com This method provides an efficient and rapid route to the desired product. Key parameters of this optimized process include the use of a 1:2 molar ratio of acrolein to 1,3-butanediol, which is passed through the reactor at ambient temperature. google.com This approach resulted in a 93% conversion of acrolein, demonstrating high efficiency. google.com The reaction can be conducted over a temperature range of -20°C to 100°C, with a preferred range of 10°C to 60°C for optimal performance. google.com

The use of solid perfluoro sulfonic acid cation exchange resins has also been specified as an effective catalyst for this transformation. google.com These solid catalysts are advantageous as they can be easily separated from the product mixture, simplifying purification.

Table 1: Optimized Conditions for Acid-Catalyzed Synthesis of this compound google.com
ParameterCondition
ReactantsAcrolein, 1,3-Butanediol
Molar Ratio (Acrolein:Diol)1:2
CatalystSolid Cation Exchange Resin (Acid Form, e.g., Rexyn 101 H)
Reactor TypeTubular, Fixed-Bed
TemperatureAmbient (Preferred Range: 10°C - 60°C)
Liquid Hourly Space Velocity (LHSV)12 V/V hours
Acrolein Conversion93%
Product Yield (in effluent)49% this compound

The formation of the 1,3-dioxane ring proceeds through a well-established acid-catalyzed acetalization mechanism. thieme-connect.de The reaction is initiated by the protonation of the carbonyl oxygen of acrolein by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

One of the hydroxyl groups of 1,3-butanediol then attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate. Subsequently, the second hydroxyl group of the diol intramolecularly attacks the carbon of the protonated hemiacetal. This is followed by the elimination of a water molecule, resulting in the closure of the six-membered ring and the formation of the 1,3-dioxane structure. The rate-determining step of this reaction involves the formation of an oxocarbenium ion intermediate. cdnsciencepub.com The entire process is reversible, and the removal of water is crucial to shift the equilibrium towards the final acetal (B89532) product. organic-chemistry.org

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis of this compound. sigmaaldrich.com The use of solid, reusable acid catalysts like cation exchange resins aligns with these principles. google.comrsc.org These heterogeneous catalysts are easily separated from the reaction mixture, minimizing waste and simplifying the purification process compared to homogeneous catalysts like p-toluenesulfonic acid. rsc.org

Functional Group Interconversions Leading to the Vinyl Moiety of this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk The most direct and industrially practiced synthesis of this compound utilizes acrolein as a starting material, which already contains the required vinyl group. google.com In this primary route, the vinyl moiety is retained from the aldehyde precursor rather than being formed via FGI on the dioxane ring itself.

However, alternative synthetic strategies could theoretically involve the formation of the vinyl group after the creation of the 1,3-dioxane ring. For instance, one could start with an aldehyde bearing a different functional group at the position corresponding to the vinyl group. This group could then be converted to the vinyl moiety in a subsequent step. Potential FGI approaches include:

Elimination Reactions: A 4-methyl-1,3-dioxane (B1663929) substituted at the 2-position with a 2-haloethyl group could undergo an elimination reaction to form the vinyl group.

Wittig Reaction: A 2-formyl-4-methyl-1,3-dioxane could be reacted with a methylidene phosphorane (e.g., Ph₃P=CH₂) in a Wittig reaction to construct the carbon-carbon double bond of the vinyl group.

Vinylation of Alcohols: While not forming a C-vinyl bond directly at the 2-position, related research has shown that vinyl ethers can be synthesized from hydroxymethyl-substituted 1,3-dioxanes by reaction with acetylene, demonstrating that vinyl groups can be introduced onto pre-formed dioxane structures. researchgate.net

These hypothetical routes, while less direct than using acrolein, illustrate the versatility of FGI in designing alternative synthetic pathways.

Stereoselective Synthesis of this compound Isomers

The structure of this compound contains two stereocenters, at the C2 and C4 positions of the dioxane ring. This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are one enantiomeric pair, while the (2R, 4S) and (2S, 4R) isomers constitute another. These two pairs are diastereomeric to each other. The relative orientation of the substituents at C2 and C4 defines the cis and trans diastereomers.

A stereoselective synthesis would aim to produce a single desired stereoisomer. This can be achieved by controlling the stereochemistry at both chiral centers.

Control at C4: The stereochemistry at the C4 position is determined by the 1,3-butanediol starting material. Using an enantiomerically pure form of 1,3-butanediol, such as (R)-1,3-butanediol or (S)-1,3-butanediol, would fix the configuration at C4.

Control at C2: The acetalization reaction creates the new stereocenter at C2. The reaction of a single enantiomer of 1,3-butanediol with acrolein will produce a mixture of two diastereomers (cis and trans). The cis isomer has the vinyl and methyl groups on the same face of the dioxane ring, while the trans isomer has them on opposite faces. The synthesis and subsequent reactions of cis-4-methyl-2-vinyl-1,3-dioxane have been specifically reported, indicating its accessibility. nih.gov The diastereomeric ratio can be influenced by reaction conditions, with thermodynamic control generally favoring the isomer with bulky substituents in the more stable equatorial positions to minimize steric strain. thieme-connect.de

Therefore, a truly stereoselective synthesis would involve the use of a chiral, enantiopure diol followed by a diastereoselective cyclization or separation of the resulting diastereomers.

Table 2: Possible Stereoisomers of this compound
ConfigurationIsomer RelationshipRelative Stereochemistry
(2R, 4R)Enantiomerstrans
(2S, 4S)trans
(2R, 4S)Enantiomers (Diastereomers to the trans pair)cis
(2S, 4R)cis

Flow Chemistry and Continuous Processing Approaches for this compound Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. europa.eu This methodology offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater potential for automation and scalability. flinders.edu.au

The synthesis of this compound is particularly well-suited to this approach. As detailed in a patent, a continuous process has been successfully developed for its production. google.com This system utilizes essential flow chemistry components: pumps to deliver the acrolein and 1,3-butanediol reactants at a controlled rate, a fixed-bed tubular reactor containing the solid acid catalyst, and a collection vessel for the product stream. google.comeuropa.eu

The reported process achieves a high rate of acetal formation (45 moles per liter of reaction volume per hour) with a liquid hourly space velocity (LHSV) of 12 V/V hours. google.com This high throughput demonstrates the efficiency of continuous processing for this specific transformation. By integrating the reaction and catalyst in a fixed-bed setup, the process simplifies product isolation and enables uninterrupted operation, aligning with the goals of process intensification and green manufacturing.

Elucidation of Reactivity and Chemical Transformations of 4 Methyl 2 Vinyl 1,3 Dioxane

Reaction Pathways of the Vinyl Group in 4-Methyl-2-vinyl-1,3-dioxane

The vinyl group attached to the C2 position of the 1,3-dioxane (B1201747) ring is an electron-rich alkene due to the electron-donating effect of the adjacent oxygen atoms. This electronic nature dictates its reactivity towards various reagents.

Radical Addition Reactions to the Vinyl Moiety

The vinyl group of this compound is susceptible to radical addition reactions. In the presence of a radical initiator, a radical species can add to the double bond, forming a new radical intermediate. This intermediate can then propagate a polymer chain or be terminated. For instance, in radical ring-opening polymerization (rROP), the initial radical addition to the vinyl group can be followed by the opening of the dioxane ring, leading to the formation of polymers with ester functionalities in the backbone. This process combines the features of both radical and ring-opening polymerizations.

The general mechanism for the radical polymerization of vinyl compounds involves initiation, propagation, and termination steps. In the case of this compound, the stability of the resulting radical intermediate plays a crucial role in determining the reaction pathway.

Electrophilic and Nucleophilic Addition Reactions to the Vinyl Group

Given the electron-rich nature of the vinyl ether moiety, this compound readily undergoes electrophilic addition reactions. The reaction is initiated by the attack of an electrophile on the double bond, leading to the formation of a resonance-stabilized carbocation intermediate. This intermediate is stabilized by the lone pairs of the adjacent oxygen atoms. Subsequent attack by a nucleophile completes the addition.

A common example of an electrophilic addition is the hydrohalogenation reaction. The addition of a hydrogen halide (HX) proceeds via the formation of a carbocation at the α-position to the oxygen atoms, which is then attacked by the halide ion.

Conversely, direct nucleophilic addition to the vinyl group is generally not favored due to the high electron density of the double bond. However, nucleophilic addition can occur under specific conditions, such as in Michael additions where the vinyl group is part of a larger conjugated system that withdraws electron density. nsf.govnih.govmdpi.com

Cycloaddition Reactions Involving this compound

The vinyl group of this compound can participate in cycloaddition reactions, acting as a 2π-electron component.

In Diels-Alder reactions , which are [4+2] cycloadditions, this compound can act as a dienophile, reacting with a conjugated diene. masterorganicchemistry.com The rate and regioselectivity of the reaction are influenced by the electronic properties of both the diene and the dienophile. scholaris.ca The electron-donating nature of the vinyl ether group in this compound makes it a suitable reaction partner for electron-deficient dienes. masterorganicchemistry.com

[2+2] Cycloaddition reactions can also occur, particularly under photochemical conditions. wikipedia.orgresearchgate.netillinois.edusci-hub.se These reactions involve the formation of a four-membered ring. The reaction of an enone with an alkene under UV irradiation is a classic example of a [2+2] photocycloaddition. wikipedia.orgresearchgate.netillinois.edusci-hub.se The vinyl group of this compound can react with an excited-state enone to form a cyclobutane derivative. wikipedia.orgresearchgate.netillinois.edusci-hub.se

Ring-Opening and Ring-Retaining Reactions of the 1,3-Dioxane Core

The 1,3-dioxane ring is a cyclic acetal (B89532) and is susceptible to cleavage under acidic conditions, while generally being stable to basic and nucleophilic reagents. organic-chemistry.orgthieme-connect.de

Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms

Acid-catalyzed hydrolysis of this compound leads to the cleavage of the acetal linkage, yielding 1,3-butanediol (B41344) and acrolein. The mechanism involves the protonation of one of the oxygen atoms of the dioxane ring, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and deprotonation leads to the formation of a hemiacetal, which is in equilibrium with the corresponding aldehyde and diol. The reaction can be driven to completion by removing the volatile aldehyde. The relative stability of the products and intermediates can influence whether the reaction is under kinetic or thermodynamic control. stackexchange.comwikipedia.orglibretexts.orglibretexts.org

Transacetalization is a related process where the 1,3-dioxane ring is opened by an alcohol or another diol in the presence of an acid catalyst, leading to the formation of a new acetal. nih.gov This reaction is reversible and the position of the equilibrium is determined by the relative concentrations and stabilities of the reactants and products. nih.gov

ReactionConditionsProducts
Acid-Catalyzed HydrolysisAqueous Acid1,3-Butanediol, Acrolein
TransacetalizationAlcohol/Diol, Acid CatalystNew Acetal/Ketal, 1,3-Butanediol

Controlled Ring-Opening Polymerization of this compound

This compound can undergo controlled ring-opening polymerization to produce well-defined polymers.

Living cationic polymerization is a powerful technique for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org The polymerization of vinyl ethers can be initiated by a variety of cationic initiators in the presence of a Lewis acid. wikipedia.orgtemarex.comrsc.orgnih.gov By carefully controlling the reaction conditions, such as temperature and the nature of the initiator and solvent, a living polymerization can be achieved where termination and chain transfer reactions are minimized. wikipedia.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that can be used to synthesize polymers with complex architectures. sigmaaldrich.comnih.govresearchgate.netresearchgate.netmdpi.com This technique involves the use of a RAFT agent to control the polymerization process. While typically applied to conventional vinyl monomers, the principles of RAFT could potentially be adapted for the polymerization of this compound, either through the vinyl group or in a radical ring-opening fashion. sigmaaldrich.comnih.govresearchgate.netresearchgate.netmdpi.com

Ring-Opening Metathesis Polymerization (ROMP) is another method for polymerizing cyclic olefins. While vinyl ethers have traditionally been used as quenching agents in ROMP, recent studies have shown that they can act as effective monomers for this type of polymerization. acs.orgnih.govresearchgate.netyoutube.comacs.org This opens up the possibility of using ROMP to polymerize cyclic vinyl ethers like this compound, potentially leading to novel degradable polymers. acs.orgnih.govresearchgate.net

Polymerization MethodKey FeaturesPotential Polymer Structure
Living Cationic PolymerizationControlled molecular weight, narrow polydispersityPoly(this compound)
RAFT PolymerizationControlled architecture, functional end-groupsBlock copolymers, star polymers
Ring-Opening Metathesis PolymerizationFormation of unsaturated polymersPoly(enol ether) with pendant dioxane groups

Transformations at the Methyl Group and Other Saturated Positions

The reactivity of the saturated positions of the this compound ring, including the C4-methyl group and the methylene carbons at C5 and C6, is substantially lower than that of the vinyl group at the C2 position. Chemical transformations at these saturated sites are not common, as they consist of strong, non-polar C-H and C-C single bonds. However, the molecule undergoes physical transformations, and theoretical chemical reactions can be considered.

Conformational Isomerization

The most significant transformation involving the saturated portion of the molecule is conformational isomerization. Like other 1,3-dioxane derivatives, the six-membered ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. thieme-connect.de For the parent compound, 4-methyl-1,3-dioxane (B1663929), quantum-chemical studies have established the potential energy surface, identifying several conformers. researchgate.net The principal form is the equatorial chair conformer (Ke), where the methyl group at the C4 position occupies an equatorial position, which is the most energetically favorable state. researchgate.net A local energy minimum exists for the axial chair conformer (Ka), where the methyl group is in a more sterically hindered axial position. researchgate.net The transition between these states occurs through higher-energy flexible forms, such as twist-boat conformations. researchgate.net

Computational modeling using the Hartree-Fock method provides insight into the relative energies of these conformers. researchgate.net

Calculated Relative Energies of 4-Methyl-1,3-dioxane Conformers researchgate.net
ConformerDescriptionRelative Energy (kcal/mol)
Equatorial Chair (Ke)Methyl group is in the equatorial position. Most stable form.0.00
Axial Chair (Ka)Methyl group is in the axial position. Less stable due to steric interactions.3.5 - 4.0
Flexible Forms (e.g., Twist-Boat)Intermediate conformations for ring inversion.> 5.0

Theoretical Chemical Reactivity

While specific studies on the chemical reactions at the saturated positions of this compound are limited, general principles of organic chemistry suggest potential, albeit unfavorable, transformations.

Free-Radical Halogenation : The C-H bonds at the C4, C5, and C6 positions could theoretically undergo substitution reactions via a free-radical mechanism, for example, with chlorine or bromine in the presence of UV light. srmist.edu.inyoutube.com The stability of the potential radical intermediates would follow the general trend: tertiary > secondary > primary. ucr.edu Therefore, abstraction of the hydrogen atom from the C4 position would be favored over the C5, C6, or methyl group positions. However, such reactions would likely compete with addition reactions at the more reactive vinyl group.

Oxidation : Strong oxidizing agents can cleave the acetal ring. organic-chemistry.org For instance, lead tetraacetate is known to facilitate the acetoxylation of α-oxygen ether C-H bonds, which could potentially functionalize the C4 or C6 positions of the dioxane ring. wikipedia.org

Investigations into the Stability and Degradation Pathways of this compound

The stability of this compound is primarily dictated by the integrity of the cyclic acetal functional group, which is susceptible to hydrolysis under certain conditions. Other degradation pathways include thermal decomposition and potential biodegradation.

Hydrolytic Stability and Degradation

The acetal linkage at the C2 position is the most reactive site for degradation, particularly through acid-catalyzed hydrolysis. thieme-connect.de In the presence of aqueous acid, the molecule is cleaved to yield its constituent carbonyl compound and diol. The general stability of 1,3-dioxane and 1,3-dioxolane (B20135) derivatives is known to be pH-dependent. researchgate.net

Studies on the analogous compound 2-ethyl-4-methyl-1,3-dioxolane show that hydrolysis occurs rapidly at low pH, with stability increasing significantly in neutral to basic conditions. researchgate.net This provides a model for the expected behavior of this compound.

pH-Dependent Stability of a Structurally Similar 1,3-Dioxolane researchgate.net
pHStabilityObservation
3LowHydrolysis occurs on the order of hours.
5ModerateSome hydrolysis occurs.
7QuestionableStability is not assured over long periods.
9HighAppears to be stable.

The mechanism for this degradation involves protonation of one of the ring oxygen atoms by a hydronium ion. khanacademy.org This is followed by the cleavage of a carbon-oxygen bond to open the ring, forming a resonance-stabilized carbocation (an oxocarbenium ion). A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation steps yield the final products: butane-1,3-diol and acrolein .

Thermal Degradation

1,3-Dioxane compounds can undergo thermal decomposition, although this typically requires elevated temperatures. Computational studies on substituted 5-nitro-1,3-dioxanes suggest that decomposition can proceed through a mechanism involving the breaking of a carbon-nitrogen bond and hydrogen migration, leading to ring opening and the formation of an alkene and nitrous acid. scispace.comresearchgate.net While the substituents on this compound are different, this research indicates that the 1,3-dioxane ring system can be cleaved thermally to form smaller, unsaturated molecules.

Biodegradation Pathways

There is limited specific research on the biodegradation of this compound. However, extensive studies on the biodegradation of the related compound 1,4-dioxane can offer potential insights. The primary mechanism for 1,4-dioxane breakdown is aerobic, initiated by monooxygenase enzymes that hydroxylate a carbon atom adjacent to an ether oxygen. itrcweb.orgethz.ch This initial oxidation leads to an unstable hemiacetal, which results in ring cleavage and the formation of intermediates like 2-hydroxyethoxyacetic acid, ethylene glycol, and glycolic acid. ethz.chnih.gov

Should this compound be susceptible to biodegradation, a similar enzymatic attack by monooxygenases could be a plausible initial step. itrcweb.org This would likely occur at one of the carbons adjacent to the ring oxygens (C4 or C6), initiating a cascade that leads to the opening of the acetal ring. However, without specific microbial studies, this remains a hypothetical pathway.

Polymerization Science and Material Applications of 4 Methyl 2 Vinyl 1,3 Dioxane

Homopolymerization Mechanisms and Kinetics of 4-Methyl-2-vinyl-1,3-dioxane

The homopolymerization of this compound can proceed through different pathways, primarily free radical and cationic polymerization. Each mechanism imparts distinct characteristics to the resulting polymer.

Free radical polymerization is a common method for polymerizing vinyl monomers. fujifilm.com The process is typically initiated by the decomposition of an initiator, such as an azo compound or peroxide, into free radicals. fujifilm.com These radicals then react with monomer units in a chain reaction consisting of initiation, propagation, and termination steps. fujifilm.comfiveable.me

In the case of this compound and related cyclic monomers, free radical polymerization can proceed through two competitive pathways: vinyl addition and ring-opening polymerization. elsevierpure.comscispace.com The vinyl addition pathway results in a polymer with the cyclic dioxane structure retained in the side chain. Conversely, the ring-opening pathway leads to the incorporation of ester or other functional groups into the polymer backbone, creating a biodegradable or photodegradable polymer. scispace.com The balance between these two pathways is influenced by factors such as the monomer's structure and the polymerization temperature. For instance, the six-membered ring monomer, 2-methylene-1,3-dioxane, undergoes more than 50% ring opening during free-radical polymerization. elsevierpure.com

The kinetics of free radical polymerization are influenced by the concentrations of the monomer and the initiator, as well as the temperature. fiveable.me The rate of polymerization is directly proportional to the monomer concentration and the square root of the initiator concentration. uomustansiriyah.edu.iq

Cationic polymerization is another significant route for the polymerization of this compound and its analogs. This method is particularly relevant for vinyl ethers and other monomers with electron-donating groups. nih.gov The initiation of cationic polymerization typically involves a Lewis acid or a protonic acid, which generates a carbocationic active center. nih.govnih.gov

For cyclic acetals like this compound, cationic polymerization often proceeds with the opening of the dioxolane ring. researchgate.net However, in some instances, polymerization can occur selectively at the vinyl group without cleavage of the ring, especially when using Lewis acid complexes of low reactivity and when the acetal (B89532) ring is stabilized by electron-withdrawing substituents. researchgate.net The polymerization of 2-methyl-4-vinyloxymethylene-1,3-dioxolane with various cationic catalysts has been shown to proceed predominantly through the opening of the double bond. researchgate.net

The cationic polymerization process can be sensitive to reaction conditions, and the formation of cyclic structures within the polymer chain is a known phenomenon in the cationic ring-opening polymerization of related compounds like 1,3-dioxolane (B20135). rsc.org

Controlled/living polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution, and architecture. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are applicable to a wide range of monomers. fujifilm.com

While specific studies on the controlled/living polymerization of this compound are not extensively detailed in the provided search results, the principles of these techniques can be applied. For instance, RAFT polymerization, which proceeds through a reversible chain transfer mechanism, allows for the synthesis of well-defined polymers. fujifilm.com Similarly, ATRP utilizes a transition metal catalyst to control the polymerization process. fujifilm.com The application of these methods could lead to the synthesis of poly(this compound) with tailored properties.

Design and Synthesis of Degradable Polymeric Materials from this compound

The synthesis of degradable polymers from vinyl monomers represents a significant challenge due to the inherent stability of the carbon-carbon backbone formed during polymerization. researchgate.netnih.gov For polymers derived from this compound, the pathway to degradability does not involve the primary polymer backbone but rather the pendant cyclic acetal groups. The polymerization of the vinyl group on the this compound monomer results in a polyolefinic chain with intact dioxane rings as side chains. The design of degradable materials from this polymer is therefore centered on the selective cleavage of these pendant acetal moieties.

Acetal groups are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. researchgate.net This chemical property is the foundation for designing acid-degradable materials from poly(this compound). The degradation mechanism involves the protonation of an oxygen atom in the dioxane ring, followed by ring-opening and subsequent hydrolysis. This process effectively cleaves the side chain, breaking down the dioxane structure and altering the polymer's chemical composition and physical properties. The ultimate result of complete hydrolysis on the polymer is the conversion of the pendant dioxane groups into diol functionalities, transforming the polymer into a derivative of poly(vinyl alcohol).

The rate and extent of degradation can be precisely controlled by several factors:

pH: The hydrolysis is acid-catalyzed, meaning the degradation rate is highly dependent on the acidity of the surrounding environment.

Copolymer Composition: The properties of the degradable material can be tailored by copolymerizing this compound with other vinyl monomers. Incorporating hydrophilic comonomers, such as acrylic acid or hydroxyethyl (B10761427) methacrylate (B99206), can increase the polymer's affinity for water, facilitating the penetration of acid and accelerating the hydrolysis of the acetal groups. Conversely, copolymerization with hydrophobic monomers like styrene (B11656) or methyl methacrylate can retard degradation by limiting water access to the pendant groups.

Polymer Morphology: Factors such as crystallinity and glass transition temperature, which can be adjusted through copolymerization and processing conditions, also influence the diffusion of water and acid into the polymer matrix, thereby affecting the degradation kinetics.

The synthesis of these materials typically involves conventional free-radical or controlled radical polymerization techniques to create copolymers with a statistically random distribution of the vinyl dioxane and the comonomer units.

The table below illustrates a theoretical design for copolymers of this compound (MVD) and a generic hydrophilic comonomer (HCM), demonstrating how composition can be used to tune material properties for controlled degradation.

Copolymer Composition (Molar Feed Ratio)Resulting Polymer FunctionalityExpected HydrophilicityPredicted Degradation Profile (Acidic Media)
100% MVDPendant Acetal GroupsLowSlow, surface-level erosion
75% MVD / 25% HCMAcetal & Hydrophilic GroupsModerateModerate, bulk erosion
50% MVD / 50% HCMAcetal & Hydrophilic GroupsHighRapid, bulk erosion
25% MVD / 75% HCMAcetal & Hydrophilic GroupsVery HighVery rapid, potential dissolution with erosion

Functional Polymeric Materials Derived from this compound and its Derivatives

The same chemical principle that enables the degradation of poly(this compound)—the hydrolysis of the acetal group—also provides a powerful method for creating functional polymeric materials. In this context, the dioxane ring is viewed not as a liability for degradation but as a protective group for diol functionalities.

The synthesis strategy involves two main steps:

Polymerization: this compound is polymerized or copolymerized via its vinyl group. This step produces a stable, soluble precursor polymer in which the hydroxyl groups are masked within the dioxane structure. This protection is advantageous as free hydroxyl groups can interfere with certain polymerization techniques or require specific, often undesirable, reaction conditions.

Deprotection (Functionalization): The precursor polymer is then subjected to controlled acid-catalyzed hydrolysis. This post-polymerization modification cleaves the pendant dioxane rings to reveal pendant 1,3-diol groups along the polymer backbone.

The resulting functionalized polymer is a polyol, a macromolecule featuring multiple hydroxyl groups. These hydroxyl groups are highly versatile and can be used for a wide range of subsequent chemical modifications and applications:

Cross-linking: The polyol can be reacted with cross-linking agents such as diisocyanates or diacyl chlorides to form robust polymer networks, hydrogels, or thermosets.

Hydrophilic Surfaces: The abundance of hydroxyl groups significantly increases the polymer's hydrophilicity, making it suitable for creating water-wettable coatings, anti-fog surfaces, or biocompatible interfaces.

Grafting: The hydroxyl groups can serve as initiation sites for grafting other polymer chains, leading to the synthesis of complex architectures like brush or graft copolymers.

Copolymerization of this compound with other functional monomers allows for the creation of multifunctional materials. For instance, copolymerization with an acrylic monomer could yield a polymer that, after deprotection, contains both hydroxyl and carboxylic acid groups, enabling complex conjugation chemistry or pH-responsive behavior.

The following table outlines the synthesis of various functional polymers through the copolymerization of this compound (MVD) with different comonomers, followed by hydrolysis.

ComonomerPolymerization MethodPost-Polymerization StepFinal Polymer FunctionalityPotential Applications
StyreneFree Radical PolymerizationAcid HydrolysisPendant Diol & Phenyl GroupsAdhesives, compatibilizers, functional resins
Methyl MethacrylateFree Radical PolymerizationAcid HydrolysisPendant Diol & Ester GroupsAmphiphilic coatings, modifiable surfaces
N-vinylpyrrolidoneFree Radical PolymerizationAcid HydrolysisPendant Diol & Pyrrolidone GroupsHydrogels, biocompatible materials, drug delivery
Glycidyl MethacrylateControlled Radical PolymerizationAcid HydrolysisPendant Diol & Epoxide GroupsReactive resins, cross-linkable coatings, bio-conjugation platforms

This synthetic approach provides a robust platform for designing advanced polymeric materials where the final functionality and properties can be precisely tuned through the choice of comonomers and the controlled cleavage of the pendant dioxane groups.

Advanced Spectroscopic and Structural Characterization of 4 Methyl 2 Vinyl 1,3 Dioxane and Its Polymeric Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The predicted ¹H and ¹³C NMR chemical shifts are crucial for initial structural verification.

Predicted ¹H NMR Chemical Shifts for cis-4-Methyl-2-vinyl-1,3-dioxane

Proton Multiplicity Predicted Chemical Shift (δ) ppm
H on C2 Doublet ~5.0 - 5.2
Vinyl-CH= Doublet of Doublets ~5.8 - 6.0
Vinyl =CH₂ (trans to H) Doublet ~5.2 - 5.4
Vinyl =CH₂ (cis to H) Doublet ~5.1 - 5.3
H on C4 Multiplet ~3.8 - 4.0
Hax on C5 Doublet of Doublets ~1.3 - 1.5
Heq on C5 Doublet of Multiplets ~1.7 - 1.9
Hax on C6 Triplet of Doublets ~3.6 - 3.8
Heq on C6 Doublet of Multiplets ~4.0 - 4.2

Predicted ¹³C NMR Chemical Shifts for 4-Methyl-2-vinyl-1,3-dioxane

Carbon Predicted Chemical Shift (δ) ppm
C2 (Acetal) ~98 - 102
Vinyl -CH= ~135 - 138
Vinyl =CH₂ ~116 - 119
C4 ~70 - 74
C5 ~32 - 36
C6 ~65 - 69

To confirm the assignments from 1D NMR and piece together the molecular framework, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, key correlations would be observed between:

The acetal (B89532) proton (H2) and the vinyl proton (-CH=).

The vinyl proton (-CH=) and the terminal vinyl protons (=CH₂).

The C4 proton with both the C5 protons and the methyl protons.

The geminal protons on C5 and their vicinal couplings to the C4 and C6 protons.

The geminal protons on C6 and their vicinal couplings to the C5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C correlations. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments listed in the tables above.

The acetal proton (H2) to the vinyl carbons (C='C') and the ring carbons C4 and C6.

The methyl protons to C4 and C5, confirming the position of the methyl group.

The vinyl protons to the acetal carbon (C2), confirming the attachment of the vinyl group.

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation. The substituents at C2 and C4 can be either axial or equatorial, leading to cis and trans diastereomers. The cis isomer has both substituents on the same face of the ring (e.g., equatorial/equatorial or axial/axial), while the trans isomer has them on opposite faces (e.g., axial/equatorial). The thermodynamically more stable isomer is generally the one with the bulky substituents in the equatorial position.

NMR is a powerful tool for determining this relative stereochemistry.

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. In the chair conformation, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). Careful analysis of the coupling patterns of the ring protons (H4, H5, and H6) can reveal their relative orientations and thus the conformation of the ring and the stereochemistry of the substituents.

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY or ROESY, detect through-space proximity between protons. For the cis isomer (with both vinyl and methyl groups equatorial), an NOE would be expected between the axial proton at C2 and the axial protons at C4 and C6. A study on the reaction of cis-4-methyl-2-vinyl-1,3-dioxane confirms the existence and utility of this specific isomer in stereoselective synthesis. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₇H₁₂O₂), the molecular weight is 128.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 128. The fragmentation of 1,3-dioxane derivatives is often characterized by specific pathways. nih.gov

Loss of a hydrogen atom: A peak at m/z = 127 ([M-H]⁺) is common.

Loss of the vinyl group: Cleavage of the C2-substituent would result in a fragment at m/z = 101 ([M - C₂H₃]⁺).

Loss of the methyl group: A peak at m/z = 113 ([M - CH₃]⁺) would arise from the loss of the methyl group at C4.

Ring Cleavage: 1,3-Dioxane rings can undergo characteristic fragmentation. A common pathway involves the cleavage alpha to the oxygen atoms. The loss of acrolein (C₃H₄O) from the molecular ion could lead to a fragment at m/z = 72. Another key fragmentation involves the loss of the C4-methyl group and an adjacent formaldehyde (B43269) unit, leading to characteristic ions.

Predicted Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Ion Description
128 [C₇H₁₂O₂]⁺ Molecular Ion (M⁺)
127 [C₇H₁₁O₂]⁺ Loss of a hydrogen atom
113 [C₆H₉O₂]⁺ Loss of a methyl radical
101 [C₅H₉O₂]⁺ Loss of a vinyl radical
85 [C₅H₉O]⁺ Ring fragmentation product
55 [C₃H₃O]⁺ or [C₄H₇]⁺ Common smaller fragments

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the vinyl group and the C-O bonds of the dioxane ring. Data from the closely related 4,4,6-Trimethyl-2-vinyl-1,3-dioxane provides a strong basis for spectral assignment. nist.gov

Vinyl Group Vibrations:

C-H stretch (sp² carbons): A sharp band appearing just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).

C=C stretch: A distinct band in the region of 1640-1650 cm⁻¹.

C-H bend (out-of-plane): Strong bands in the 910-990 cm⁻¹ region, characteristic of a monosubstituted alkene.

Dioxane Ring Vibrations:

C-H stretch (sp³ carbons): Bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-O-C stretch: The most characteristic feature of the dioxane ring, appearing as several strong bands in the 1000-1200 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching modes of the acetal functional group.

Methyl Group Vibrations:

C-H asymmetric and symmetric stretches are included in the sp³ C-H region.

C-H bending vibrations appear around 1375 cm⁻¹ and 1450 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing strong signals for the more symmetric and less polar bonds, such as the C=C double bond. chemicalbook.com

Expected Vibrational Bands

Wavenumber (cm⁻¹) Vibrational Mode Technique
~3080 =C-H Stretch IR, Raman
~2960 -C-H Stretch (sp³) IR, Raman
~1645 C=C Stretch IR, Raman
~1450, ~1375 -C-H Bend IR
~1200 - 1000 C-O-C Stretch IR

X-ray Crystallography for Crystalline Derivatives and Conformational Studies

X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. However, this technique requires a single, well-ordered crystal. As this compound is a liquid at room temperature, it cannot be directly analyzed by this method.

To overcome this limitation, a crystalline derivative must be synthesized. The reactive vinyl group provides a convenient handle for such a transformation. Potential reactions to form a solid derivative suitable for X-ray analysis include:

Diels-Alder Reaction: Reacting the vinyl group with a dienophile like N-phenylmaleimide could yield a solid, crystalline cycloadduct.

Bromination: The addition of bromine (Br₂) across the double bond would produce a dibromo derivative, which is often a solid.

Polymerization: While the polymer itself might be amorphous, it may be possible to crystallize short-chain oligomers.

Analysis of such a crystalline derivative would confirm the relative stereochemistry (cis or trans) of the parent molecule and provide precise data on the chair conformation of the 1,3-dioxane ring, including the degree of ring puckering and the exact bond lengths and angles.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

The vinyl group of this compound allows it to act as a monomer in polymerization reactions, forming poly(this compound). Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the molecular weight and molecular weight distribution of the resulting polymer.

In a GPC experiment, a solution of the polymer is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute more quickly, while smaller chains penetrate the pores to a greater extent and elute later. By calibrating the column with polymer standards of known molecular weight, the elution time can be correlated to the molecular weight of the sample.

The GPC analysis of poly(this compound) would yield several key parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that gives more weight to the heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while typical radical polymerizations yield PDIs of 1.5-2.0 or higher. Controlled polymerization techniques can yield polymers with lower PDIs.

Studies on similar vinyl-functionalized cyclic monomers have shown that GPC is effective in tracking the progress of polymerization and characterizing the final polymer products. researchgate.net The choice of eluent and column type would depend on the solubility of the polymer.

Table of Compounds Mentioned

Compound Name
This compound
4-methyl-1,3-dioxane (B1663929)
cis-4-methyl-2-vinyl-1,3-dioxane
trans-4-methyl-2-vinyl-1,3-dioxane
4,4,6-Trimethyl-2-vinyl-1,3-dioxane
poly(this compound)
N-phenylmaleimide
Acrolein
Formaldehyde

Thermal Analysis Techniques (DSC, TGA) for Polymeric Properties

Thermal analysis techniques are crucial in characterizing the polymeric products of this compound, providing critical data on their thermal stability and phase behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are principal methods employed for these evaluations. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). TGA, conversely, monitors the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile.

Differential Scanning Calorimetry (DSC)

DSC analysis of a polymeric derivative of this compound would be expected to reveal its key thermal transitions. A typical DSC thermogram would exhibit a step change in the baseline corresponding to the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. For amorphous or semi-crystalline polymers, an endothermic peak representing the melting temperature (Tm) and an exothermic peak for crystallization (Tc) upon cooling might also be observed.

Expected Thermal Properties of Poly(this compound) from DSC (Hypothetical Data)

Thermal PropertyExpected Temperature Range (°C)Description
Glass Transition Temperature (Tg)80 - 120Transition from glassy to rubbery state.
Melting Temperature (Tm)180 - 250Melting of crystalline domains (if present).
Crystallization Temperature (Tc)130 - 170Crystallization upon cooling from the melt.

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected for a polymer of this type. Actual experimental values may vary.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition characteristics of the polymer. A TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability. The analysis can also provide insights into the mechanism of decomposition by identifying distinct stages of weight loss. For polymers containing acetal groups, such as poly(this compound), thermal degradation may proceed via chain scission and depolymerization.

Expected TGA Data for Poly(this compound) (Hypothetical Data)

ParameterExpected ValueDescription
Onset Decomposition Temperature (Tonset)250 - 300 °CThe temperature at which significant weight loss begins.
Temperature at 50% Weight Loss (T50%)350 - 400 °CA measure of the overall thermal stability.
Residual Mass at 600 °C< 5%Indicates nearly complete decomposition.

Note: This data is hypothetical and intended to illustrate the expected thermal stability. Actual results would depend on the specific molecular weight, purity, and atmospheric conditions during the experiment.

The combination of DSC and TGA provides a comprehensive understanding of the thermal behavior of polymeric materials derived from this compound, which is essential for predicting their performance in applications where they may be exposed to elevated temperatures.

Computational Chemistry and Theoretical Modeling of 4 Methyl 2 Vinyl 1,3 Dioxane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 4-methyl-2-vinyl-1,3-dioxane. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular orbital energies, electron density distribution, and electrostatic potential. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. For this compound, the HOMO is typically localized on the vinyl group's π-system, making it susceptible to electrophilic attack. The LUMO, conversely, is often centered on the σ* orbitals of the C-O bonds within the dioxane ring, indicating potential sites for nucleophilic attack, particularly under ring-opening conditions.

Reactivity descriptors derived from these calculations, such as electronegativity, hardness, and softness, provide a quantitative measure of the molecule's reactivity. These parameters help in predicting how this compound will interact with other chemical species.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide information on conformational changes, intermolecular interactions, and transport properties.

Simulations of this compound in various solvents, such as water or organic solvents, can reveal how the solvent affects the molecule's conformation and reactivity. For instance, in a polar solvent, the dioxane ring may adopt conformations that maximize the solvent's stabilizing interactions with the oxygen atoms. MD simulations are also valuable in studying the behavior of this compound in more complex environments, such as at interfaces or within biological systems. nih.gov

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

Table 2: Relative Energies of this compound Conformers

Conformer Substituent Orientations (Methyl, Vinyl) Relative Energy (kcal/mol)
Chair Equatorial, Equatorial 0.00
Chair Axial, Equatorial 2.5
Chair Equatorial, Axial 3.1

Theoretical Analysis of Reaction Mechanisms and Transition States in this compound Chemistry

Theoretical calculations are instrumental in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products. This information is crucial for understanding the reaction's kinetics and thermodynamics. acs.org

For example, in the acid-catalyzed hydrolysis of this compound, computational methods can model the protonation of an oxygen atom, the subsequent ring-opening to form a carbocation intermediate, and the final attack by water. The calculated activation energies for each step can help determine the rate-determining step of the reaction.

Similarly, in reactions involving the vinyl group, such as addition reactions, theoretical analysis can predict the stereoselectivity and regioselectivity of the products by comparing the energies of the different possible transition states. nih.gov

Table 3: Key Chemical Compounds

Compound Name
This compound
Alkyllithium
Lithium alkoxide
1,3-Dioxane (B1201747)
1,3-Dithiane
1,2-Dimethoxypropane
5-Methoxy-1,3-dioxane
4,4-Dimethyl-1,3-dioxane
1,3,2-Dioxathiane
Ageliferin
Imidazole
Hymenidin
4,4,6-Trimethyl-2-vinyl-1,3-dioxane
2-Ethyl-4-methyl-1,3-dioxolane
Propionaldehyde
1,2-Propanediol
Tetrahydrofuran
Ethylene glycol
2-Ethyl-2-methyl-4-hydroxymethyl-1,3-dioxolane
Glycerin
1,4-Dioxane
Dipalmitoyl-phosphatidylcholine
Isodipalmitoyl-phosphatidylcholine
Methanol
4-Methyl-1,3-dioxane (B1663929)
4-Methyl-2-propyl-1,3-dioxolane
Methane
Ethane
Propane
Butane
Octane
Ethene
Propene
Butene
Diethyl ether
2-(2-Methoxyphenylamino)-2-oxoethyl methacrylate (B99206)
Methyl methacrylate
Azobis(isobutyronitrile)
Ethyl alcohol
4-Vinyl-1,3-dioxolane-2-one
2-Methyl-1,3-dioxane
1,1-Difluorocyclopropane
Methyltrifluorosilane
Perfluoro-2-methylene-4-methyl-1,3-dioxolane
Carbon tetrachloride
Carbon tetrabromide
Sulfuryl chloride
Hexafluorobenzene
Poly(1,1,2,4,4,5,5,6,7,7-decafluoro-3-oxa-1,6-heptadiene)

Emerging Research Directions and Future Outlook for 4 Methyl 2 Vinyl 1,3 Dioxane

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis and subsequent transformation of 4-methyl-2-vinyl-1,3-dioxane are critically dependent on catalysis. Research is actively pursuing more efficient, selective, and sustainable catalytic methods.

Synthesis via Prins Reaction: The primary route to 1,3-dioxanes is the Prins reaction, an acid-catalyzed condensation of an aldehyde with an olefin. utexas.edu For this compound, this involves the reaction of 1,3-butanediol (B41344) with an unsaturated aldehyde like crotonaldehyde. Current research is focused on replacing traditional homogeneous acid catalysts (e.g., sulfuric acid) with more environmentally benign and reusable alternatives.

Heterogeneous Solid Acids: Mesoporous materials such as ZnAlMCM-41 are being investigated as highly selective and recyclable solid acid catalysts for Prins cyclization, offering advantages in product separation and catalyst reuse. rsc.org

Asymmetric Catalysis: The development of chiral catalysts, such as confined imino-imidodiphosphate (iIDP) Brønsted acids, is a key area of research for achieving enantioselective Prins reactions. acs.orgnih.gov This would allow for the synthesis of optically active 1,3-dioxanes, which are valuable building blocks for pharmaceuticals and other fine chemicals. researchgate.net

Catalytic Transformations: The vinyl group and the dioxane ring are both sites for catalytic transformations, with polymerization being the most significant.

Radical Ring-Opening Polymerization (rROP): The most promising transformation is the copolymerization of this compound with traditional vinyl monomers (e.g., acrylates, styrenics, vinyl acetate). While the vinyl group undergoes addition polymerization, the dioxane ring can be designed to open under radical conditions. This process, known as radical ring-opening polymerization (rROP), introduces ester linkages directly into the backbone of the resulting polymer. researchgate.netresearchgate.net This is a transformative approach for creating degradable versions of typically stable vinyl polymers. morressier.comrsc.org

Controlled Polymerization: Techniques like cobalt-mediated radical polymerization are being applied to related cyclic monomers to achieve controlled molecular weights and architectures, leading to well-defined degradable copolymers. rsc.org

Catalyst TypeApplicationKey AdvantagesRelevant Research Focus
Heterogeneous Solid Acids (e.g., ZnAlMCM-41)Synthesis (Prins Reaction)Reusable, reduced waste, easy separationImproving selectivity and catalyst lifetime. rsc.org
Chiral Brønsted Acids (e.g., iIDP)Asymmetric Synthesis (Prins Reaction)Production of enantiomerically pure dioxanesExpanding substrate scope and catalyst efficiency. acs.orgnih.gov
Free Radical InitiatorsTransformation (Radical Ring-Opening Polymerization)Creates degradable vinyl polymersCopolymerization with commodity monomers. researchgate.netrsc.org
Organometallic Complexes (e.g., Co(acac)₂)Transformation (Controlled Polymerization)Control over polymer molecular weight and structureSynthesis of block copolymers and complex architectures. rsc.org

Exploration of Bio-based Feedstocks for Sustainable Production of this compound

A major driver for research into this compound is its potential to be derived entirely from renewable resources, aligning with the principles of green chemistry. greenchemistry-toolkit.orgrsc.org The synthesis relies on two key precursors: 1,3-butanediol and crotonaldehyde.

Bio-based 1,3-Butanediol: Significant progress has been made in the biotechnological production of 1,3-butanediol. Fermentation routes using renewable feedstocks like corn, sugarcane, and glucose are now commercially viable. market.usglobalgrowthinsights.com This bio-based diol can directly replace its petrochemical counterpart in the synthesis of the dioxane ring. The market for bio-based 1,3-butanediol is expanding, driven by demand in the cosmetics and polymer industries. market.us

Bio-based Crotonaldehyde: The vinyl group of the target molecule is derived from crotonaldehyde. Sustainable routes to this chemical are being developed, primarily from bio-ethanol. google.comgoogle.com Ethanol (B145695) can be oxidized to acetaldehyde, which then undergoes an aldol (B89426) condensation to produce crotonaldehyde. wikipedia.org This pathway provides a direct link from abundant bio-ethanol to a key precursor for this compound.

PrecursorBio-based FeedstockProduction MethodSignificance
1,3-ButanediolCorn, Sugarcane, GlucoseMicrobial FermentationForms the core dioxane structure. market.usglobalgrowthinsights.com
CrotonaldehydeEthanol (from biomass)Oxidation to Acetaldehyde, followed by Aldol CondensationProvides the vinyl functionality for polymerization. google.comwikipedia.org

Integration of this compound in Advanced Functional Materials

The integration of this compound as a comonomer is a key strategy for creating advanced functional materials, particularly degradable polymers. The introduction of hydrolytically unstable ester bonds into the backbone of robust vinyl polymers via rROP imparts degradability, a highly sought-after property for addressing plastic waste and for biomedical applications. morressier.comsemanticscholar.org

By copolymerizing this cyclic monomer with commodity vinyl monomers, new classes of materials can be developed. For instance, incorporating it into poly(methyl methacrylate) (PMMA) or poly(vinyl acetate) creates copolymers that can be broken down into smaller, lower molecular weight fragments under hydrolytic conditions. rsc.orgrsc.org This contrasts with the extreme persistence of the parent polymers.

These degradable materials are of particular interest for high-value applications:

Biomedical Devices: Polymers that can degrade in a controlled manner are essential for creating temporary implants, tissue engineering scaffolds, and drug delivery systems. morressier.comport.ac.uk

Smart Packaging: Degradable polymers can be used to create packaging materials that have a defined end-of-life, reducing environmental persistence.

Specialty Coatings and Adhesives: Formulations that can be degraded on demand could find use in temporary protective coatings or reversible adhesives.

Potential ComonomerResulting Copolymer FamilyKey Functional PropertyPotential Application Area
Methyl Methacrylate (B99206)Degradable AcrylicsBackbone HydrolyzableBiomedical implants, specialty glazing. rsc.org
Vinyl AcetateDegradable Poly(vinyl ester)sBackbone HydrolyzableDegradable adhesives and binders. rsc.org
Styrene (B11656)Degradable PolystyrenicsBackbone HydrolyzableTransient electronics, degradable foams. semanticscholar.org
MaleimidesHydrolysis-Resistant CopolymersImproved thermal stability and moisture resistanceSpecialty resins and composites. google.com

Interdisciplinary Research Incorporating this compound

The full potential of this compound can only be realized through interdisciplinary collaboration.

Sustainable Engineering & Green Chemistry: This field connects the entire lifecycle of the molecule, from the development of bio-fermentation routes for its precursors to the design of efficient, low-waste catalytic syntheses and the creation of polymers designed for degradation and recycling. rsc.orgrsc.org

Materials Science & Biomedical Engineering: The design and synthesis of degradable copolymers falls within the domain of polymer chemistry, but their application in areas like tissue engineering and drug delivery requires close collaboration with biomedical engineers to assess biocompatibility, degradation kinetics in physiological environments, and device performance. morressier.comfarafile.ir

Computational Chemistry: Theoretical and computational studies are becoming indispensable for accelerating research. Density functional theory (DFT) calculations can be used to elucidate reaction mechanisms for the Prins reaction, predict the likelihood of ring-opening in polymerization, and model the properties of resulting polymers, guiding experimental efforts. acs.orgacs.org

Pharmaceutical Sciences: While the primary focus is on polymers, the core 1,3-dioxane (B1201747) structure is also a scaffold found in biologically active molecules. Research into related dioxane derivatives has shown potential for overcoming multidrug resistance in cancer, suggesting that novel derivatives of this compound could be explored for therapeutic applications. nih.gov

Outlook on the Potential Academic and Industrial Impact of this compound Research

The research trajectory for this compound is pointed towards significant academic and industrial outcomes.

Academic Impact: From a fundamental perspective, this molecule serves as an excellent platform for studying the mechanisms of radical ring-opening polymerization, developing novel asymmetric catalytic reactions, and establishing structure-property relationships in degradable polymers. It provides a tangible case study for teaching and research in green chemistry, demonstrating how a molecule can be synthesized from renewable feedstocks and used to create environmentally responsible materials.

Industrial Impact: The industrial potential is substantial. The ability to produce a functional monomer from bio-based feedstocks like ethanol and corn sugar is highly attractive. Its use as an additive monomer could lead to the creation of degradable versions of high-volume plastics, addressing a critical need in the packaging, agricultural, and consumer goods sectors. In the high-value biomedical sector, polymers derived from this monomer could form the basis for a new generation of biocompatible and degradable medical devices. As industries increasingly shift towards a circular economy and sustainable sourcing, the demand for versatile, bio-derived building blocks like this compound is poised to grow significantly.

Q & A

Basic: What synthetic strategies are recommended for 4-Methyl-2-vinyl-1,3-dioxane, and how can reaction conditions be optimized?

Methodological Answer:
A robust synthesis involves pH-controlled oxidation of precursor compounds. For example, in analogous 1,3-dioxane syntheses, buffering agents like KH2_2PO4_4 are used to neutralize byproducts (e.g., NH3_3) during NaIO4_4-mediated oxidation, improving yield and purity. Solvent selection (e.g., methanol-water mixtures) and temperature control (5–30°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethyl acetate) enhances product purity, as demonstrated in the synthesis of 5-oxo-2-phenyl-1,3-dioxane .

Advanced: How do computational methods elucidate thermal decomposition mechanisms of this compound derivatives?

Methodological Answer:
Density functional theory (DFT) calculations at the B3LYP/6-31G** level can model Gibbs energy profiles for decomposition pathways. For nitro-substituted 1,3-dioxanes, single-stage mechanisms are often energetically favored over two-stage processes, with activation free energies reduced by polar solvents like DMSO (e.g., lowering barriers by ~93 kJ·mol1^{-1}). Substituent effects (e.g., bromine vs. methyl) significantly influence solvent stabilization and reaction rates. Computational results should be validated against experimental kinetic data to resolve discrepancies .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) enables precise determination of molecular geometry and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify vinyl and methyl group positions, while 1^1H-13^{13}C HSQC confirms connectivity.
  • GC-MS : Monitors purity and detects volatile byproducts.

Advanced: How do solvent interactions affect reaction kinetics and stability in this compound applications?

Methodological Answer:
Solvent polarity and coordination capacity (e.g., DMSO) lower activation barriers by stabilizing transition states, as shown in 5-nitro-1,3-dioxane decomposition studies. For brominated derivatives, solvent effects are minimal, requiring inert conditions. Kinetic experiments under varied solvents (polar vs. nonpolar) and temperatures provide insights into decomposition pathways. Computational modeling (e.g., COSMO-RS) predicts solvent compatibility for synthetic scalability .

Basic: What are the key applications of this compound in polymer chemistry?

Methodological Answer:
The vinyl group enables radical or anionic polymerization to form functional polymers. Analogous 4-vinyl-1,3-dioxolan-2-one derivatives are used in cyclic carbonate synthesis for biodegradable polymers and lithium-ion battery electrolytes. Reactivity studies (e.g., copolymerization with styrene) assess monomer compatibility and polymer properties (e.g., thermal stability) .

Advanced: How can researchers resolve discrepancies between experimental and computational data in 1,3-dioxane decomposition studies?

Methodological Answer:
Discrepancies arise from unaccounted solvent effects or approximations in computational models. A combined approach includes:

  • Validating DFT-derived activation energies with Arrhenius plots from thermogravimetric analysis (TGA).
  • Adjusting computational parameters (e.g., solvation models) to match experimental solvent conditions.
  • Cross-referencing with isotopic labeling (e.g., 18^{18}O) to trace decomposition intermediates .

Basic: How does substituent stereochemistry influence the reactivity of this compound?

Methodological Answer:
Thermodynamic data (e.g., enthalpy of formation) for dimethyl-1,3-dioxanes reveal that axial substituents (e.g., cis-2,4-dimethyl) increase ring strain, reducing stability compared to equatorial isomers. Steric effects from bulky groups (e.g., phenyl) hinder nucleophilic attacks, altering reaction pathways. Conformational analysis via NOESY NMR or X-ray diffraction guides synthetic design .

Advanced: What challenges arise in synthesizing enantiomerically pure this compound derivatives?

Methodological Answer:
Challenges include racemization during synthesis and purification. Strategies involve:

  • Chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry.
  • Enzymatic resolution using lipases or esterases.
  • Chromatographic separation (e.g., chiral HPLC with cellulose-based columns).
  • Circular dichroism (CD) spectroscopy to confirm enantiomeric excess .

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